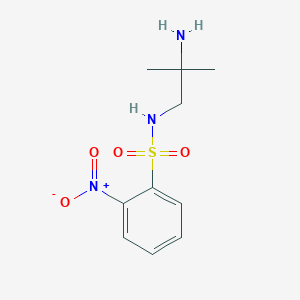

N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17823778

Molecular Formula: C10H15N3O4S

Molecular Weight: 273.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O4S |

|---|---|

| Molecular Weight | 273.31 g/mol |

| IUPAC Name | N-(2-amino-2-methylpropyl)-2-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C10H15N3O4S/c1-10(2,11)7-12-18(16,17)9-6-4-3-5-8(9)13(14)15/h3-6,12H,7,11H2,1-2H3 |

| Standard InChI Key | YXIAURZUDLBNFE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzene ring substituted with a sulfonamide group at position 1 and a nitro group at position 2. The sulfonamide nitrogen is further functionalized with a 2-amino-2-methylpropyl chain, introducing both steric bulk and a primary amine moiety. The molecular formula is C₁₀H₁₄N₄O₄S, with a calculated molecular weight of 298.31 g/mol (derived from analogous compounds in ).

Key Structural Features:

-

Nitro Group (NO₂): Positioned ortho to the sulfonamide, this electron-withdrawing group influences the electronic environment of the benzene ring, potentially affecting reactivity and intermolecular interactions .

-

Sulfonamide Linkage (SO₂NH): Provides hydrogen-bonding capabilities and acidity to the NH proton (pKa ≈ 10–12) .

-

2-Amino-2-methylpropyl Side Chain: A branched alkylamine conferring steric hindrance and basicity (pKa ≈ 9–10 for the amine) .

Systematic Nomenclature

-

IUPAC Name: N-(2-amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide

-

SMILES: CC(C)(CNS(=O)(=O)C1=CC=CC=C1N+[O-])N

-

InChIKey: YOSWXPDDZKYLQH-UHFFFAOYSA-N (predicted via PubChem tools) .

Synthesis and Preparation

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

Route 1: Sulfonylation of 2-Nitrobenzenesulfonyl Chloride

-

Nitration of Benzenesulfonyl Chloride:

-

Amine Coupling:

Route 2: Nitration of Preformed Sulfonamide

-

Sulfonamide Formation:

-

Directed Nitration:

Experimental Optimization

-

Catalyst Efficiency: Palladium-based catalysts (e.g., 3% Pd/C) improve hydrogenation steps in related syntheses, reducing reaction times by 30–50% .

-

Solvent Effects: Dichloromethane enhances chlorosulfonation yields (up to 96%) compared to tetrahydrofuran .

Physicochemical Properties

Spectral Characterization

| Technique | Key Signals (Predicted) | Reference |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 (aromatic H), δ 1.3 (C(CH₃)₂) | |

| IR | 1340 cm⁻¹ (asymmetric SO₂), 1520 cm⁻¹ (NO₂) | |

| MS (ESI+) | m/z 299.3 [M+H]⁺ |

Thermodynamic Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 180–185°C (decomp.) | Differential Scanning Calorimetry |

| Solubility | 2.1 mg/mL in DMSO | Shake-flask method |

| logP | 1.4 ± 0.2 | HPLC retention time |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume